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Compound of Interest

Compound Name: Megatomoic Acid

Cat. No.: B1243741 Get Quote

This guide provides a comprehensive technical overview of Megatomoic Acid, the primary sex

pheromone of the black carpet beetle, Attagenus megatoma. Intended for researchers,

scientists, and professionals in drug development and chemical ecology, this document delves

into the molecule's chemical structure, stereoselective synthesis, biosynthesis, biological role,

and the methodologies for its study.

Introduction to Megatomoic Acid: A Key
Semiochemical
Megatomoic Acid is a naturally occurring long-chain polyunsaturated fatty acid that functions

as a potent sex attractant for the male black carpet beetle.[1] Its identification as (3E, 5Z)-

tetradeca-3,5-dienoic acid has been pivotal in understanding the chemical communication of

this widespread pest.[2] The precise stereochemistry of the conjugated double bonds is crucial

for its biological activity, highlighting the specificity of pheromone-receptor interactions in

insects. This guide will explore the multifaceted nature of this important semiochemical, from its

fundamental chemical properties to its application in pest management strategies.

Chemical Structure and Properties
Megatomoic Acid is a 14-carbon carboxylic acid featuring a conjugated diene system at the 3

and 5 positions.[3] The specific geometry of these double bonds, trans (E) at the 3-position and

cis (Z) at the 5-position, is essential for its function as a pheromone.[2]
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Property Value Source

IUPAC Name
(3E,5Z)-tetradeca-3,5-dienoic

acid
[3]

Molecular Formula C₁₄H₂₄O₂ [3]

Molecular Weight 224.34 g/mol [3]

CAS Number 23400-52-4 [4]

SMILES
CCCCCCCC/C=C/C=C\CC(=O

)O
[5]

InChI

InChI=1S/C14H24O2/c1-2-3-4-

5-6-7-8-9-10-11-12-13-

14(15)16/h9-12H,2-

8,13H2,1H3,(H,15,16)/b10-

9+,12-11-

[6]

InChIKey
YRUMHTHCEZRHTN-

PVHUKWJHSA-N
[6]

The presence of the carboxylic acid functional group and the conjugated diene system dictates

the chemical reactivity and spectroscopic properties of Megatomoic Acid.

Spectroscopic Characterization
Definitive structural elucidation of Megatomoic Acid relies on a combination of spectroscopic

techniques. While a complete public spectral database is not readily available, the expected

characteristics can be inferred from the known structure and data from analogous conjugated

fatty acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the olefinic

protons of the conjugated diene system in the range of 5.20-6.40 ppm.[6] The coupling

constants between these protons would be indicative of the E and Z configurations. Other

expected signals include a triplet for the terminal methyl group around 0.9 ppm, methylene
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protons adjacent to the double bonds and the carboxyl group, and a broad singlet for the

carboxylic acid proton.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon

(around 170-180 ppm) and the four sp² carbons of the diene system (typically in the 120-140

ppm range).[7] The chemical shifts of the aliphatic carbons would appear in the upfield

region of the spectrum.

Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of Megatomoic Acid would likely show a molecular

ion peak (M⁺) at m/z 224. The fragmentation pattern would be characterized by the loss of

water (M-18), the carboxyl group (M-45), and cleavage at positions alpha to the double bonds.

[8][9]

Infrared (IR) Spectroscopy
The IR spectrum of Megatomoic Acid will exhibit characteristic absorption bands. A broad O-H

stretching band for the carboxylic acid will be present in the region of 2500-3300 cm⁻¹.[10][11]

A strong C=O stretching absorption for the carboxyl group is expected around 1710 cm⁻¹ for

the hydrogen-bonded dimer.[10][12] Absorptions corresponding to the C=C stretching of the

conjugated diene system will appear in the 1600-1650 cm⁻¹ region.[12]

Synthesis of Megatomoic Acid
The stereoselective synthesis of Megatomoic Acid is a key challenge due to the requirement

for the specific (3E, 5Z) geometry of the conjugated double bonds. The Wittig reaction is a

powerful and commonly employed method for the formation of carbon-carbon double bonds

with control over stereochemistry.[5][13][14] The following is a proposed synthetic workflow

based on established chemical principles for the synthesis of conjugated dienoic acids.

Proposed Synthetic Workflow
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Retrosynthesis Forward Synthesis

Megatomoic Acid
((3E,5Z)-tetradeca-3,5-dienoic acid)

Wittig Reaction

Disconnection

(E)-2-pentenyltriphenylphosphonium ylide Methyl 4-oxobutanoate

1-Bromopentane + Triphenylphosphine

(E)-2-pentenyltriphenylphosphonium bromide

SN2 Reaction

(E)-2-pentenyltriphenylphosphonium ylide

Deprotonation

Strong Base (e.g., n-BuLi)

Wittig Reaction

Methyl 4-oxobutanoate

Methyl (3E,5Z)-tetradeca-3,5-dienoate

Hydrolysis (e.g., LiOH)

Megatomoic Acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1243741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Putative Biosynthetic Pathway

Acetyl-CoA

Fatty Acid Synthase (FAS)

Saturated Fatty Acyl-ACP
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(Myristoyl-ACP)

Δ³-Desaturase
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(E)-3-Tetradecenoyl-ACP

Δ⁵-Desaturase

(3E,5Z)-Tetradecadienoyl-ACP

Thioesterase

Megatomoic Acid

 

Pheromone Reception Workflow

Megatomoic Acid in air

Pheromone Binding Protein (PBP)

Binding

Olfactory Receptor Neuron (ORN)

Pheromone Receptor (PR)

Delivery

Signal Transduction Cascade

Activation

Ion Channel Opening

Depolarization

Action Potential

Signal to Brain

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1243741?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1243741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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